Methyl paraoxon

Description

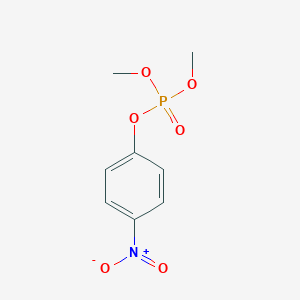

Structure

3D Structure

Properties

IUPAC Name |

dimethyl (4-nitrophenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c1-13-16(12,14-2)15-8-5-3-7(4-6-8)9(10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFQDKPJKOLXFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037571 | |

| Record name | Methylparaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950-35-6 | |

| Record name | Paraoxon methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylparaoxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl paroxon | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methylparaoxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylparaoxon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PARAOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1A2XL95H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Paraoxon: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate) is a potent organophosphate and the active metabolite of the insecticide methyl parathion. Its primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and analytical quantification are presented. Furthermore, the downstream effects of AChE inhibition on cholinergic signaling pathways are elucidated through diagrams. This technical resource is intended for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

Chemical Structure and Identification

This compound is an organophosphate ester characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methoxy groups and a 4-nitrophenoxy group.

| Identifier | Value |

| IUPAC Name | dimethyl (4-nitrophenyl) phosphate |

| Synonyms | Methylparaoxon, Dimethyl p-nitrophenyl phosphate, O,O-Dimethyl O-(4-nitrophenyl) phosphate |

| CAS Number | 950-35-6 |

| Chemical Formula | C₈H₁₀NO₆P |

| Molecular Weight | 247.14 g/mol |

| SMILES String | COP(=O)(OC)Oc1ccc(cc1)--INVALID-LINK--=O |

| InChI Key | BAFQDKPJKOLXFZ-UHFFFAOYSA-N |

digraph "Methyl_Paraoxon_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Atoms P[label="P", pos="0,0!", fillcolor="#FBBC05", shape=circle, style=filled, fontcolor="#202124"]; O1 [label="O", pos="-0.5,0.866!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O2 [label="O", pos="0.5,0.866!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O3 [label="O", pos="-0.866,-0.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O4 [label="O", pos="0.866,-0.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; C1 [label="CH₃", pos="-1.5,-1!", fillcolor="#F1F3F4", shape=circle, style=filled, fontcolor="#202124"]; C2 [label="CH₃", pos="1.5,-1!", fillcolor="#F1F3F4", shape=circle, style=filled, fontcolor="#202124"]; C3 [label="", pos="1.5,1.5!", shape=plaintext]; C4 [label="", pos="2.5,1.5!", shape=plaintext]; C5 [label="", pos="3,2.366!", shape=plaintext]; C6 [label="", pos="2.5,3.232!", shape=plaintext]; C7 [label="", pos="1.5,3.232!", shape=plaintext]; C8 [label="", pos="1,2.366!", shape=plaintext]; N [label="N", pos="4,2.366!", fillcolor="#4285F4", shape=circle, style=filled, fontcolor="#FFFFFF"]; O5 [label="O", pos="4.5,1.5!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; O6 [label="O⁻", pos="4.5,3.232!", fillcolor="#EA4335", shape=circle, style=filled, fontcolor="#FFFFFF"]; N_plus [label="+", pos="4.2,2.5!", shape=plaintext, fontcolor="#FFFFFF"];

// Bonds P -- O1 [len=1.0]; P -- O2 [len=1.0, style=double]; P -- O3 [len=1.0]; P -- O4 [len=1.0]; O3 -- C1 [len=1.0]; O4 -- C2 [len=1.0]; O1 -- C3 [len=1.0]; C3 -- C4 [len=1.0]; C4 -- C5 [len=1.0]; C5 -- C6 [len=1.0]; C6 -- C7 [len=1.0]; C7 -- C8 [len=1.0]; C8 -- C3 [len=1.0]; C5 -- N [len=1.0]; N -- O5 [len=1.0, style=double]; N -- O6 [len=1.0];

// Aromatic ring representation ring [label="", shape=circle, pos="2,2.366!", peripheries=0, width=1.5, color="#5F6368"]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its environmental fate, transport, and interaction with biological systems.

| Property | Value | Reference(s) |

| Physical State | Colorless to light yellow oily liquid | [1] |

| Melting Point | 16-17 °C | [1] |

| Boiling Point | 148-151 °C at 1 mmHg | [1] |

| Density | 1.366 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 7 x 10⁻⁶ mmHg at 20 °C | [1] |

| Water Solubility | 2.4 g/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |

| Log P (Octanol-Water Partition Coefficient) | 1.83 | [1] |

| Refractive Index | n20/D 1.512 | [1] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity of this compound is the irreversible inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

The inhibition process involves the phosphorylation of the serine residue in the active site of AChE by this compound. This forms a stable, covalent bond that renders the enzyme inactive. The loss of AChE activity leads to an accumulation of ACh in the synapse, resulting in continuous stimulation of cholinergic receptors.

Figure 2: Mechanism of acetylcholinesterase inhibition by this compound.

The overstimulation of cholinergic receptors, both muscarinic and nicotinic, leads to a state known as a "cholinergic crisis," characterized by a wide range of physiological effects.

Cholinergic Signaling Pathway Disruption

The accumulation of acetylcholine due to AChE inhibition disrupts normal cholinergic signaling, leading to a cascade of downstream effects. This overstimulation affects both the central and peripheral nervous systems.

Figure 3: Disruption of cholinergic signaling pathways by this compound.

Experimental Protocols

Synthesis of this compound (O,O-dimethyl O-(4-nitrophenyl) phosphate)

This protocol is based on the general principles of phosphorylation reactions.

Materials:

-

Dimethyl chlorophosphate ((CH₃O)₂P(O)Cl)

-

4-Nitrophenol

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethyl chlorophosphate (1.05 eq) in anhydrous DCM to the reaction mixture dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, bovine erythrocytes)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound stock solution in a suitable solvent (e.g., ethanol or DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

AChE solution

-

Varying concentrations of this compound (or solvent for control)

-

-

Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a specific pre-incubation time (e.g., 10-30 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 4: Experimental workflow for the acetylcholinesterase inhibition assay.

Analytical Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is a common and sensitive method for the quantification of this compound in various matrices.

Materials and Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Sample extraction solvents (e.g., hexane, dichloromethane)

-

Solid-phase extraction (SPE) cartridges for sample cleanup (if necessary)

-

Internal standard (e.g., a deuterated analog of this compound)

-

Certified reference standard of this compound

Procedure:

-

Sample Preparation:

-

Liquid Samples (e.g., water, plasma): Perform liquid-liquid extraction with a suitable organic solvent.

-

Solid Samples (e.g., tissue, soil): Homogenize the sample and perform solvent extraction (e.g., Soxhlet or accelerated solvent extraction).

-

-

Cleanup: If the sample matrix is complex, a cleanup step using SPE may be necessary to remove interfering compounds.

-

Derivatization (Optional): In some cases, derivatization may be employed to improve the chromatographic properties of the analyte.

-

GC-MS Analysis:

-

Inject a known volume of the prepared sample extract into the GC-MS system.

-

The sample is vaporized and separated on the GC column based on the volatility and polarity of the components.

-

The separated components enter the mass spectrometer, where they are ionized and fragmented.

-

The mass spectrometer detects the characteristic ions of this compound and the internal standard.

-

-

Quantification:

-

Create a calibration curve using certified reference standards of this compound at different concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

-

Conclusion

This compound is a highly toxic organophosphate that exerts its effects through the potent and irreversible inhibition of acetylcholinesterase. Understanding its chemical structure, physicochemical properties, and mechanism of action is crucial for research in toxicology, the development of antidotes, and the assessment of environmental and health risks. The experimental protocols provided in this guide offer a foundation for the synthesis, biological evaluation, and analytical detection of this important compound. Researchers and professionals working with this compound should adhere to strict safety protocols due to its high toxicity.

References

The Core Mechanism of Acetylcholinesterase Inhibition by Methyl Paraoxon: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl paraoxon, the active metabolite of the organophosphate insecticide methyl parathion, exerts its potent neurotoxicity through the irreversible inhibition of acetylcholinesterase (AChE). This guide provides a detailed technical overview of the molecular mechanism underpinning this inhibition. It delves into the kinetics of the interaction, the critical amino acid residues within the AChE active site, the process of phosphorylation, and the subsequent aging phenomenon that renders the enzyme refractory to reactivation. This document synthesizes quantitative kinetic data, outlines key experimental methodologies, and provides visual representations of the involved pathways and workflows to serve as a comprehensive resource for researchers in toxicology, pharmacology, and drug development.

Introduction

Acetylcholinesterase (AChE) is a critical serine hydrolase responsible for the termination of nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nicotinic and muscarinic receptors, a condition known as cholinergic crisis, which can be fatal. Organophosphorus compounds, such as this compound, are potent inhibitors of AChE, forming a stable covalent bond with the active site of the enzyme.[1] Understanding the precise mechanism of this inhibition is paramount for the development of effective antidotes and for assessing the risks associated with organophosphate exposure.

The Molecular Mechanism of Inhibition

The inhibition of AChE by this compound is a multi-step process that can be characterized as a "progressively irreversible" inhibition.[2] This process involves an initial reversible binding of the inhibitor to the enzyme's active site, followed by a quasi-irreversible phosphorylation of a key serine residue. This phosphorylated enzyme can then undergo two competing processes: spontaneous reactivation or "aging."

The Acetylcholinesterase Active Site

The active site of AChE is located at the base of a deep and narrow gorge, approximately 20 Å long, lined with numerous aromatic amino acid residues.[3] Key regions within the active site that are crucial for the interaction with this compound include:

-

The Catalytic Triad: Composed of Serine-203, Histidine-447, and Glutamate-334, this triad is the catalytic heart of the enzyme.[4][5] Ser-203 acts as the primary nucleophile, attacking the electrophilic phosphorus atom of this compound. His-447 functions as a general base, accepting a proton from Ser-203 to increase its nucleophilicity, and Glu-334 helps to stabilize the positive charge on His-447.[5][6]

-

The Acyl Pocket: Comprising residues such as Phenylalanine-295 and Phenylalanine-297, this subsite accommodates the acyl group of acetylcholine during normal catalysis and interacts with the alkoxy groups of organophosphate inhibitors.[7][8]

-

The Aromatic Gorge and Peripheral Anionic Site (PAS): The gorge is lined with 14 conserved aromatic residues, including Tryptophan-86, Tyrosine-337, and Phenylalanine-338.[3][7] These residues play a role in guiding and binding the substrate and inhibitor to the active site through π-cation and hydrophobic interactions. The PAS, located at the entrance of the gorge, can allosterically modulate the catalytic activity.[4]

The Inhibition Pathway

The interaction between this compound and AChE can be described by the following pathway:

-

Reversible Binding (Formation of the Michaelis Complex): this compound initially forms a reversible Michaelis-like complex (E•I) with AChE. The affinity of the inhibitor for the active site in this step is described by the dissociation constant, Kd .[9] The formation of this complex is facilitated by interactions with residues in the aromatic gorge and acyl pocket.[7][8]

-

Phosphorylation: Following reversible binding, the catalytic Ser-203 launches a nucleophilic attack on the phosphorus atom of this compound. This results in the formation of a stable, covalent phosphoserine bond and the release of the leaving group, p-nitrophenol.[1][2] This step is characterized by the phosphorylation rate constant, kp .[9] The overall bimolecular inhibition rate constant, ki , represents the overall efficiency of the inhibition process (ki = kp / Kd).[9]

-

Spontaneous Reactivation: The phosphorylated enzyme (E-P) can undergo a slow, spontaneous hydrolysis of the phosphoserine bond, regenerating the active enzyme. This process is generally very slow for organophosphate-inhibited AChE and is characterized by the spontaneous reactivation rate constant, ks .[10]

-

Aging: The phosphorylated enzyme can also undergo a dealkylation process, where one of the methyl groups attached to the phosphorus atom is lost.[11] This process, known as "aging," results in a negatively charged, monomethylated phosphoserine adduct that is highly resistant to both spontaneous reactivation and reactivation by oxime antidotes.[11] The rate of this process is described by the aging rate constant, ka .[12]

Quantitative Data on AChE Inhibition by this compound

The kinetic parameters for the inhibition of AChE by this compound vary significantly across different species. The following tables summarize key quantitative data from the literature.

| Species | Enzyme Source | kp (min-1) | Kd (µM) | ki (mM-1 min-1) | IC50 (nM, 30 min) | Reference |

| Prochilodus lineatus (fish) | Brain | - | - | 187 | 123 | [9] |

| Paralonchurus brasiliensis (fish) | Brain | 0.21 | 4 | - | - | [9] |

| Dules auriga (fish) | Brain | 2.1 | 150 | - | - | [9] |

| Percophis brasiliensis (fish) | Brain | - | - | 6.9 | 3340 | [9] |

Table 1: Comparative Inhibition Kinetics of this compound on Brain Acetylcholinesterase from Different Fish Species.

| Parameter | Value | Reference |

| Half-life of aging (dimethoxy OPs, human plasma ChE, 37°C) | ~6 hours | [10] |

| Half-life of aging (dimethoxy OPs, human plasma ChE, 22°C) | ~23 hours | [10] |

| Half-life of spontaneous reactivation (dimethoxy OPs, human plasma ChE, 37°C) | ~5 hours | [10] |

| Half-life of spontaneous reactivation (dimethoxy OPs, human plasma ChE, 22°C) | ~15 hours | [10] |

Table 2: Spontaneous Reactivation and Aging Rates for Dimethoxy Organophosphates (as a proxy for this compound) with Human Plasma Cholinesterase. Note: Data for this compound specifically on AChE is limited; these values for related dimethoxy compounds provide an estimation of the rates.

Experimental Protocols

Determination of AChE Activity using Ellman's Method

This spectrophotometric assay is the most common method for measuring AChE activity.

Principle: Acetylthiocholine (ATC) is used as a substrate. AChE hydrolyzes ATC to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water

-

AChE enzyme preparation

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB.

-

Test Sample (with inhibitor): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL inhibitor solution + 10 µL DTNB.

-

-

Pre-incubation: Add all components except ATCI to the wells. Mix and incubate for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5 minutes).

-

Calculation: The rate of change in absorbance over time is proportional to the AChE activity.

Determination of Inhibition Constants (ki, kp, Kd)

This protocol determines the kinetic constants for a progressively irreversible inhibitor.

Procedure:

-

Enzyme Inhibition: Incubate the AChE enzyme with various concentrations of this compound for different time intervals (e.g., 0, 1, 2, 3, 4, 5 minutes).

-

Stop Reaction and Measure Residual Activity: At each time point, stop the inhibition reaction by adding a high concentration of the substrate (acetylthiocholine) and DTNB. The substrate will out-compete the inhibitor for binding to the remaining active enzyme. Measure the residual enzyme activity using the Ellman's method as described above.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(%E)) against the incubation time. The slope of this line gives the apparent first-order rate constant, kapp .

-

Create a secondary plot of kapp versus the inhibitor concentration ([I]).

-

Fit the data to the Michaelis-Menten equation for irreversible inhibition: kapp = kp * [I] / (Kd + [I])

-

From this plot, kp (the maximal rate of inactivation at saturating inhibitor concentration) and Kd (the inhibitor concentration at which the rate of inactivation is half-maximal) can be determined.

-

The bimolecular inhibition constant, ki , can then be calculated as ki = kp / Kd .

-

Visualizations

Caption: Signaling pathway of AChE inhibition by this compound.

Caption: Experimental workflow for studying AChE inhibition.

Caption: Logical relationships in AChE inhibition by this compound.

Conclusion

The inhibition of acetylcholinesterase by this compound is a complex, multi-step process involving reversible binding, phosphorylation, and subsequent aging or spontaneous reactivation. The efficiency of this inhibition is dictated by the intricate interplay of the inhibitor's chemical structure and the specific architecture of the AChE active site. A thorough understanding of the kinetics and the molecular determinants of these processes is crucial for the development of more effective therapies for organophosphate poisoning and for the accurate assessment of the toxicological risks posed by these compounds. This guide provides a foundational framework for researchers and professionals working in this critical area of study.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Role of the catalytic triad and oxyanion hole in acetylcholinesterase catalysis: an ab initio QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The architecture of human acetylcholinesterase active center probed by interactions with selected organophosphate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl-paraoxon comparative inhibition kinetics for acetylcholinesterases from brain of neotropical fishes [pubmed.ncbi.nlm.nih.gov]

- 10. Aging and spontaneous reactivation of human plasma cholinesterase activity after inhibition by organophosphorus pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Resurrection and Reactivation of Acetylcholinesterase and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Synthesis and Purification of Methyl Paraoxon for Research Applications

Disclaimer: Methyl paraoxon (O,O-dimethyl O-(4-nitrophenyl) phosphate) is a highly toxic organophosphate compound and a potent acetylcholinesterase inhibitor. The synthesis, handling, and disposal of this substance should only be carried out by trained professionals in a well-equipped chemical laboratory with appropriate safety measures, including personal protective equipment and adequate ventilation. This guide is intended for informational purposes for researchers, scientists, and drug development professionals with a legitimate need for this compound in their studies.

This technical guide provides a comprehensive overview of the synthesis and purification of this compound for research purposes. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and reproducibility in a controlled laboratory setting.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a dimethyl phosphite derivative with 4-nitrophenol. A common and effective method involves the use of dimethyl chlorophosphate as the phosphorylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Scheme:

This protocol is adapted from established procedures for the synthesis of related organophosphate esters.

Materials and Reagents:

-

4-Nitrophenol

-

Dimethyl chlorophosphate

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable inert solvent)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

1N Hydrochloric acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrophenol in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine to the solution with continuous stirring.

-

Slowly add dimethyl chlorophosphate dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and deionized water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound product.

The following table summarizes the typical quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Molar Ratio | ||

| 4-Nitrophenol | 1.0 eq | General Stoichiometry |

| Dimethyl chlorophosphate | 1.1 eq | General Stoichiometry |

| Triethylamine | 1.2 eq | General Stoichiometry |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 - 24 hours | [1] |

| Product Characteristics | ||

| Theoretical Yield | ~94% (based on diethyl analog) | [1] |

| Purity of Crude Product | Variable, requires purification |

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a highly effective method for this purpose.

Materials and Reagents:

-

Crude this compound

-

Silica gel (60-120 mesh or 230-400 mesh)

-

Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

Procedure:

-

Prepare the Column: Pack a glass chromatography column with a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

-

Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel containing the sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30-40% ethyl acetate in hexane).

-

Collect Fractions: Collect fractions of the eluate and monitor the separation using TLC.

-

Combine and Concentrate: Combine the fractions containing the pure this compound (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

The following table summarizes the expected quantitative data for the purification of this compound.

| Parameter | Value | Reference |

| Purification Method | Column Chromatography | [2] |

| Stationary Phase | Silica Gel | [2] |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | [3][4] |

| Expected Purity | ≥98% | [5] |

| Recovery Yield | Typically 70-90% | General Laboratory Practice |

Visual Diagrams

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

The primary mechanism of action of this compound is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in hyperstimulation of postsynaptic acetylcholine receptors.

References

Methyl Paraoxon (CAS 950-35-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always consult the official SDS and follow appropriate safety protocols when handling this substance.

Introduction

Methyl paraoxon, with CAS number 950-35-6, is the oxygen analog and active metabolite of the organophosphate insecticide methyl parathion.[1][2] Its primary mechanism of action involves the potent and irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[4][5][6] Due to its high toxicity, this compound is a subject of significant interest in toxicological research and the development of antidotes for organophosphate poisoning.

Chemical and Physical Properties

This compound is a colorless to yellow-to-brownish liquid.[1][7] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 950-35-6 | [1][8] |

| Molecular Formula | C8H10NO6P | [1][8] |

| Molecular Weight | 247.14 g/mol | [1][8] |

| Appearance | Colorless to yellow to brown-yellow liquid | [1] |

| Melting Point | 0-4 °C | [1][6] |

| Flash Point | 100 °C (closed cup) | [1][6] |

| IUPAC Name | dimethyl (4-nitrophenyl) phosphate | [8][9] |

| Synonyms | O,O-Dimethyl O-(4-nitrophenyl) phosphate, Methylparaoxon | [1][10] |

Toxicological Data

This compound is classified as a highly toxic substance, primarily through oral, dermal, and inhalation routes of exposure.[11][12] Its toxicity stems from its potent inhibition of acetylcholinesterase.

| Parameter | Value | Species | Reference(s) |

| GHS Hazard Statement | H300: Fatal if swallowed | [8][12] | |

| Acute Oral Toxicity | Category 1 | [11] |

Note: Specific LD50 values for this compound are often cited in comparison to its parent compound, methyl parathion. This compound is noted to be significantly more potent.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is the irreversible inhibition of acetylcholinesterase (AChE).[2][3] This leads to a cascade of downstream effects.

Acetylcholinesterase Inhibition

This compound phosphorylates the serine hydroxyl group within the active site of AChE, rendering the enzyme inactive.[3][13] This prevents the breakdown of acetylcholine (ACh) in the synaptic cleft.

Caption: Inhibition of Acetylcholinesterase by this compound.

Cholinergic Crisis

The accumulation of acetylcholine in the synapse leads to the overstimulation of muscarinic and nicotinic receptors, resulting in a "cholinergic crisis."[4][5][14]

Caption: Downstream effects of acetylcholine accumulation leading to cholinergic crisis.

Excitotoxicity, Calcium Overload, and Oxidative Stress

Prolonged neuronal depolarization from the cholinergic crisis can lead to excitotoxicity, primarily through the overactivation of glutamate receptors.[10][15] This triggers a massive influx of calcium ions (Ca2+), leading to calcium overload, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately causing neuronal cell death.[3][16][17]

Caption: Pathway of excitotoxicity, calcium overload, and oxidative stress.

Experimental Protocols

The following is a generalized protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman method, which is commonly used to assess the inhibitory potential of compounds like this compound.[18][19][20]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

-

This compound (test inhibitor)

-

Acetylthiocholine iodide (ATCh) (substrate)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for this compound (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of ATCh in deionized water (prepare fresh).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the phosphate buffer to achieve the desired final assay concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer and DTNB.

-

Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB, and the solvent used for the inhibitor.

-

Test wells: Add phosphate buffer, AChE solution, DTNB, and the corresponding this compound dilution.

-

-

Pre-incubation:

-

Mix the contents of the wells gently.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

To all wells (except the blank), add the ATCh substrate solution to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in the microplate reader and begin measuring the absorbance at 412 nm.

-

Take readings at regular intervals (e.g., every minute) for a defined period (e.g., 10-15 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from all control and test wells.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] * 100

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Conclusion

This compound is a highly toxic organophosphate that serves as a powerful tool in toxicological research. Its well-defined mechanism of action, centered on the irreversible inhibition of acetylcholinesterase, allows for the detailed study of cholinergic pathways and the consequences of their disruption. Understanding the downstream effects, including excitotoxicity and oxidative stress, is crucial for developing effective countermeasures against organophosphate poisoning. The experimental protocols outlined provide a framework for assessing the inhibitory potency of this and other related compounds, contributing to the broader fields of neurotoxicology and drug development.

References

- 1. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cholinergic Crisis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Cholinergic Crisis | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. wikem.org [wikem.org]

- 13. Evaluation of a Brain Acetylcholinesterase Extraction Method and Kinetic Constants after Methyl-Paraoxon Inhibition in Three Brazilian Fish Species | PLOS One [journals.plos.org]

- 14. Cholinergic crisis - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Neurotoxic Effects of Methyl Paraoxon on Neuronal Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neurotoxic effects of methyl paraoxon, the active metabolite of the organophosphate insecticide methyl parathion, on neuronal cell lines. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular signaling pathways to serve as a valuable resource for professionals in neuroscience, toxicology, and drug development.

Core Mechanisms of this compound Neurotoxicity

This compound exerts its primary neurotoxic effect through the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the degradation of the neurotransmitter acetylcholine (ACh). This inhibition leads to the accumulation of ACh in the synaptic cleft, resulting in a state of cholinergic crisis characterized by the hyperstimulation of muscarinic and nicotinic acetylcholine receptors[1]. Beyond this primary mechanism, a growing body of evidence indicates that this compound and related organophosphates induce neuronal cell death through secondary mechanisms, including the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic signaling cascades[2][3][4].

Quantitative Analysis of Neurotoxic Effects

The following tables summarize the quantitative effects of this compound and its close analog, paraoxon, on various neuronal cell lines. This data is critical for understanding the dose- and time-dependent nature of its neurotoxicity.

Table 1: Cytotoxicity of this compound and Paraoxon in Neuronal Cell Lines

| Compound | Cell Line | Exposure Time | Endpoint | Value | Reference |

| This compound | NB41A3 | 24 hours | LC50 | 0.46 mM | --INVALID-LINK-- |

| This compound | SH-SY5Y | 24 hours | Cytotoxicity | >95% at 100 µM | [5] |

| This compound | SH-SY5Y | 48 hours | Cytotoxicity | ~60% at 100 µM | --INVALID-LINK-- |

| Paraoxon | SH-SY5Y | 48 hours | Cell Viability | ≤ 80% of control at >10 µM | [1] |

| Paraoxon | SH-SY5Y | 72 hours | Cell Viability | ≤ 80% of control at >10 µM | [1] |

| Paraoxon | SH-SY5Y | 96 hours | Cell Viability | ~70% of control at 1 µM | [1] |

| Paraoxon | SH-SY5Y | 96 hours | Cell Viability | ~5% of control at 100 µM | [1] |

Table 2: Acetylcholinesterase (AChE) Inhibition by this compound and Paraoxon

| Compound | Enzyme Source | Endpoint | Value | Reference |

| This compound | Fish Brain (Prochilodus lineatus) | IC50 | 123 nM (30 min) | [6] |

| This compound | Fish Brain (Percophis brasiliensis) | IC50 | 3340 nM (30 min) | [6] |

| Paraoxon | SH-SY5Y cells | kᵢ | 0.16 nM⁻¹h⁻¹ | --INVALID-LINK-- |

Table 3: Induction of Apoptosis and Oxidative Stress Markers by Paraoxon

| Parameter | Cell Line/System | Treatment | Observation | Reference |

| Apoptosis | Cultured Cerebellar Granule Cells | Paraoxon | ~10-fold increase compared to basal levels | [7][8] |

| Caspase-3 Activity | Cultured Cerebellar Granule Cells | Paraoxon | Stimulated | [7][8] |

| Bax Protein Levels | Rat Prefrontal Cortex | Paraoxon (0.7 and 1 mg/kg) | Increased | --INVALID-LINK-- |

| Bcl-2 Protein Levels | Rat Prefrontal Cortex | Paraoxon (1 mg/kg) | Decreased | --INVALID-LINK-- |

| Caspase-3 Protein Levels | Rat Prefrontal Cortex | Paraoxon (0.7 and 1 mg/kg) | Increased | --INVALID-LINK-- |

| ROS Production | Undifferentiated SH-SY5Y cells | Ethyl-parathion (5 and 10 µg/ml, 30 min) | Significant increase | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neurotoxic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are commonly used models.

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

-

SH-SY5Y: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

PC12: RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

-

This compound Preparation: A stock solution of this compound is typically prepared in a solvent such as dimethyl sulfoxide (DMSO) or ethanol and then diluted to the final desired concentrations in the cell culture medium immediately before use. It is crucial to include a vehicle control group in all experiments.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Acetylcholinesterase (AChE) Activity Assay

This assay quantifies the enzymatic activity of AChE based on the Ellman method.

-

Cell Lysate Preparation: Treat cells with this compound, then wash with cold PBS and lyse the cells in a suitable buffer (e.g., Triton X-100 based lysis buffer).

-

Reaction Mixture: In a 96-well plate, add the cell lysate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time at room temperature. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the AChE activity and express it as a percentage of the activity in the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.

-

Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

-

Probe Loading: Wash the cells with PBS and then incubate with DCFH-DA (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: After washing to remove excess probe, measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.

Assessment of Mitochondrial Membrane Potential (MMP)

The cationic fluorescent dye JC-1 is commonly used to assess changes in MMP. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

-

Cell Seeding and Treatment: Culture and treat cells with this compound in a suitable plate or on coverslips.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

-

Imaging or Flow Cytometry:

-

Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will show red fluorescent mitochondria, while apoptotic cells will exhibit green fluorescence.

-

Flow Cytometry: Analyze the cell populations to quantify the percentage of cells with high (red fluorescence) and low (green fluorescence) MMP.

-

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity as an indicator of the change in MMP.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

-

Cell Lysate Preparation: Prepare cell lysates from control and this compound-treated cells.

-

Assay Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) in a 96-well plate.

-

Signal Detection:

-

Colorimetric: Measure the absorbance at 405 nm.

-

Fluorometric: Measure the fluorescence with excitation at ~380 nm and emission at ~460 nm.

-

-

Data Analysis: Quantify the caspase-3 activity and express it as a fold increase over the control group.

Cytochrome c Release Assay

This assay determines the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of the intrinsic apoptotic pathway.

-

Cell Fractionation: Treat cells with this compound and then harvest them. Use a digitonin-based cell permeabilization method or a commercial kit to separate the cytosolic and mitochondrial fractions.

-

Western Blotting: Perform SDS-PAGE on both the cytosolic and mitochondrial fractions. Transfer the proteins to a PVDF membrane and probe with an antibody specific for cytochrome c.

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound neurotoxicity and a typical experimental workflow for its investigation.

Cholinergic and Non-Cholinergic Neurotoxic Pathways of this compound

Caption: Cholinergic and non-cholinergic neurotoxic pathways of this compound.

Experimental Workflow for Assessing this compound Neurotoxicity

Caption: Experimental workflow for assessing this compound neurotoxicity.

Intrinsic Apoptotic Signaling Pathway Induced by this compound

Caption: Intrinsic apoptotic signaling pathway induced by this compound.

Conclusion

The neurotoxicity of this compound in neuronal cell lines is a multifaceted process initiated by the inhibition of acetylcholinesterase and amplified by secondary mechanisms involving oxidative stress and apoptosis. The quantitative data and detailed protocols provided in this guide offer a framework for researchers to design and execute robust in vitro studies. A thorough understanding of these mechanisms, facilitated by the visualized signaling pathways, is essential for the development of effective countermeasures and therapeutic strategies against organophosphate poisoning. Future research should focus on further elucidating the specific molecular targets of this compound and the intricate crosstalk between the different signaling pathways involved in its neurotoxicity.

References

- 1. Paraoxon-Induced Protein Expression Changes to SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of oxidative stress in organophosphate and nerve agent toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on oxidative stress in organophosphate-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

The Dichotomy of Methyl Parathion Bioactivation: An In Vitro vs. In Vivo Metabolic Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The organophosphate insecticide methyl parathion serves as a classic example of a xenobiotic that requires metabolic activation to exert its primary toxic effect. The conversion of the parent compound, a phosphorothioate, to its oxygen analog, methyl paraoxon, is a critical step that dramatically increases its potency as an acetylcholinesterase inhibitor. Understanding the nuances of this bioactivation process, both in controlled laboratory settings (in vitro) and within a living organism (in vivo), is paramount for accurate risk assessment and the development of potential therapeutic interventions. This technical guide provides a comprehensive comparison of the in vitro and in vivo metabolism of methyl parathion to this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Metabolic Pathways: A Visual Overview

The metabolic fate of methyl parathion is multifaceted, involving both bioactivation and detoxification pathways. The primary route of bioactivation is the desulfuration of methyl parathion to the highly toxic this compound, a reaction predominantly catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[1] Concurrently, detoxification pathways, including dearylation (also mediated by CYP450s) and conjugation reactions, compete to clear the parent compound and its metabolites from the body.

Quantitative Comparison of In Vitro and In Vivo Metabolism

Direct comparison of metabolic kinetics between in vitro and in vivo systems is complex due to differences in substrate availability, enzyme concentrations, and the presence of competing physiological processes in a whole organism. However, by examining data from in vitro enzyme assays and in vivo pharmacokinetic studies, a comparative picture emerges.

In Vitro Kinetic Parameters for Methyl Parathion Desulfuration

In vitro studies using human liver microsomes and recombinant CYP450 enzymes have been instrumental in identifying the key enzymes responsible for the conversion of methyl parathion to this compound and in quantifying their kinetic parameters (K_m and V_max).

| Enzyme/System | Species | K_m (µM) | V_max (nmol/min/nmol P450) | Reference |

| CYP2B6 | Human | 1.25 | 9.78 | [2] |

| CYP2C19 | Human | 1.03 | 4.67 | [2] |

| CYP1A2 | Human | 1.96 | 5.14 | [2] |

| Human Liver Microsomes | Human | - | - | [2] |

Table 1: In Vitro Kinetic Parameters for the Desulfuration of Methyl Parathion to this compound. K_m (Michaelis constant) represents the substrate concentration at half the maximum velocity of the reaction, indicating the enzyme's affinity for the substrate. V_max (maximum velocity) represents the maximum rate of the reaction.

In Vivo Pharmacokinetic Parameters of Methyl Parathion

In vivo studies, typically conducted in rodent models, provide insights into the absorption, distribution, metabolism, and excretion (ADME) of methyl parathion. While direct measurement of in vivo V_max and K_m for specific metabolic pathways is challenging, pharmacokinetic parameters for the parent compound offer a holistic view of its fate in a living system.

| Parameter | Species | Route of Administration | Value | Reference |

| Oral Bioavailability | Rat | Oral | ~20% | |

| Apparent Oral Absorption Coefficient | Rat | Oral | 1.24 h⁻¹ | |

| Apparent Dermal Absorption Coefficient | Rat | Dermal | ~0.41 h⁻¹ | |

| Clearance | Rat | Intravenous | 1.85 L/h/kg | |

| Terminal Half-life | Rat | Intravenous | 6.6 h | |

| Volume of Distribution (central compartment) | Rat | Intravenous | 1.45 L/kg |

Table 2: In Vivo Pharmacokinetic Parameters of Methyl Parathion in Rats. These parameters describe the overall disposition of methyl parathion in the body.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of metabolic data. Below are generalized methodologies for key in vitro and in vivo experiments.

In Vitro Metabolism in Rat Liver Microsomes

Objective: To determine the kinetic parameters (K_m and V_max) for the formation of this compound from methyl parathion by rat liver microsomal enzymes.

Materials:

-

Cryopreserved rat liver microsomes

-

Methyl parathion

-

This compound standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or mass spectrometry)

Procedure:

-

Thawing Microsomes: Thaw the cryopreserved rat liver microsomes rapidly in a 37°C water bath.

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, the NADPH regenerating system, and the desired concentration of methyl parathion.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a predetermined amount of microsomal protein to the incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction proceeds under initial rate conditions (less than 20% substrate turnover).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the formation of this compound using a validated HPLC method. A standard curve of this compound is used for quantification.

-

Data Analysis: Determine the initial velocity of this compound formation at various methyl parathion concentrations. Fit the data to the Michaelis-Menten equation to calculate K_m and V_max.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of methyl parathion and identify its major metabolites in rats following oral administration.

Materials:

-

Male Sprague-Dawley rats (with cannulated jugular veins for serial blood sampling)

-

Methyl parathion formulation for oral gavage

-

Metabolic cages for urine and feces collection

-

Blood collection tubes (e.g., containing an anticoagulant and cholinesterase inhibitor)

-

Analytical standards for methyl parathion and its expected metabolites

-

Solvents for extraction

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least one week before the study.

-

Dosing: Administer a single oral dose of the methyl parathion formulation to the rats via gavage.

-

Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Urine and Feces Collection: House the rats in metabolic cages and collect urine and feces at specified intervals (e.g., 0-12h, 12-24h, 24-48h).

-

Sample Processing:

-

Blood: Centrifuge the blood samples to obtain plasma.

-

Urine: Measure the volume of urine collected at each interval.

-

Tissue (optional): At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, brain, kidney).

-

-

Bioanalysis:

-

Extract methyl parathion and its metabolites from plasma, urine, and tissue homogenates.

-

Quantify the concentrations of the parent compound and its metabolites using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate parameters such as C_max (maximum concentration), T_max (time to maximum concentration), AUC (area under the concentration-time curve), clearance, volume of distribution, and half-life.

-

-

Metabolite Profiling: Identify and quantify the major metabolites in the urine to understand the primary routes of elimination.

Discussion and In Vitro-In Vivo Extrapolation (IVIVE)

The in vitro data clearly demonstrate that specific CYP450 isoforms, particularly CYP2B6, CYP2C19, and CYP1A2 in humans, are highly efficient at converting methyl parathion to its toxic metabolite, this compound.[2] The low K_m values suggest that this activation can occur even at low substrate concentrations.

In vivo, the situation is more complex. The oral bioavailability of methyl parathion in rats is relatively low (~20%), indicating significant first-pass metabolism in the liver. This is consistent with the efficient in vitro metabolism observed in liver microsomes. The rapid clearance of the parent compound further supports the extensive metabolic activity in vivo.

A key challenge in toxicology is the extrapolation of in vitro findings to predict in vivo outcomes (IVIVE). Physiologically based pharmacokinetic (PBPK) models are powerful tools for this purpose. These models integrate in vitro metabolic data (like K_m and V_max) with physiological parameters (such as blood flow rates and tissue volumes) to simulate the disposition of a chemical in the whole organism. For methyl parathion, PBPK models can be used to predict the in vivo concentration of this compound in target tissues like the brain, providing a more accurate assessment of neurotoxicity than can be obtained from in vitro data alone.

Conclusion

The metabolism of methyl parathion to this compound is a critical bioactivation step that is significantly more rapid and extensive in vivo than what might be inferred from simple in vitro systems alone. While in vitro assays using liver microsomes and recombinant enzymes are invaluable for identifying the specific enzymes involved and their intrinsic kinetic properties, they do not fully capture the complex interplay of absorption, distribution, competing metabolic pathways, and excretion that occurs in a living organism. In vivo pharmacokinetic studies provide a more holistic understanding of the disposition of methyl parathion and its metabolites. The integration of in vitro metabolic data into PBPK models represents a promising approach to bridge the gap between these two experimental paradigms, ultimately leading to more accurate predictions of toxicity and improved human health risk assessment.

References

The Environmental Fate and Degradation of Methyl Paraoxon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl paraoxon (O,O-dimethyl O-4-nitrophenyl phosphate) is the highly toxic oxygen analog and primary active metabolite of the organophosphorus insecticide methyl parathion.[1][2] Its presence in the environment, arising from the oxidation of methyl parathion, is a significant concern due to its potent acetylcholinesterase inhibition.[3] Understanding the environmental fate and degradation pathways of this compound is crucial for assessing its environmental risk, developing remediation strategies, and ensuring human and ecological safety. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes that govern the persistence and transformation of this compound in the environment.

Abiotic Degradation Pathways

Abiotic degradation of this compound is primarily driven by hydrolysis and photolysis, with soil- and mineral-catalyzed reactions also playing a role. These processes lead to the breakdown of the molecule into less toxic products.

Hydrolysis

Hydrolysis is a major abiotic degradation pathway for this compound, involving the cleavage of the phosphate ester bond. The rate of hydrolysis is highly dependent on pH and temperature.[1][4]

Under alkaline conditions (pH > 9), the primary hydrolysis products are dimethyl phosphate (DMP) and p-nitrophenol (PNP).[4][5] At lower pH (pH < 9), the major product is methyl 4-nitrophenyl phosphate (M4NP).[4][5] The hydrolysis of this compound is significantly faster in alkaline conditions. For instance, at a pH of 13, the half-life of this compound is approximately 2.3 minutes.[6] In contrast, in the absence of catalysts, this compound can remain intact for over 10 hours at pH 9.8.[4]

Catalysts can significantly accelerate the hydrolysis of this compound. Aminoguanidine imines have been shown to cause instantaneous hydrolysis at pH 10.[4] Metal-organic frameworks (MOFs) and various metal oxides also exhibit catalytic activity in the degradation of this compound and its analogs.[7]

Photolysis

Photolysis, or degradation by sunlight, is another significant pathway for the breakdown of this compound in the environment.[1][3] The phototransformation of methyl parathion to this compound is a known atmospheric process.[8][9] Subsequently, this compound itself can undergo further photodegradation.

Studies on the photolysis of the closely related methyl parathion indicate that the process yields products such as this compound and p-nitrophenol.[10] The quantum yields for the photolysis of methyl parathion have been determined under various conditions, and it is expected that this compound would exhibit its own characteristic quantum yield upon direct absorption of light.[2] The presence of photosensitizers in natural waters can also influence the rate of indirect photolysis.

Biotic Degradation Pathways

Microbial degradation is a critical process for the detoxification of this compound in soil and aquatic environments. A diverse range of microorganisms, including bacteria and fungi, have been shown to metabolize this compound.[11][12]

Bacterial Degradation

Numerous bacterial species have been identified that can hydrolyze this compound. These bacteria often possess enzymes known as organophosphorus hydrolases (OPHs) or phosphotriesterases (PTEs).[11][13] One of the most well-studied enzymes is methyl parathion hydrolase (MPH), which can efficiently hydrolyze methyl parathion and, by extension, this compound.[11][14]

The initial step in the bacterial degradation of this compound is the hydrolysis of the P-O bond, leading to the formation of dimethyl phosphate (DMP) and p-nitrophenol (PNP).[15] The resulting p-nitrophenol is then further metabolized by a variety of bacterial pathways, often involving a series of oxidative steps that lead to intermediates such as hydroquinone and ultimately to compounds that can enter the tricarboxylic acid (TCA) cycle.[15]

Fungal Degradation

Fungi also play a role in the biodegradation of this compound. Species of Penicillium, Fusarium, and Aspergillus have demonstrated the ability to degrade this compound, with degradation rates varying depending on the species and environmental conditions.[12] Fungal organophosphorus hydrolases can effectively break down the compound in acidic environments.[12]

Summary of Quantitative Data

The following tables summarize the available quantitative data on the degradation of this compound and its precursor, methyl parathion.

Table 1: Hydrolysis Half-life of this compound and Methyl Parathion at Different pH Values

| Compound | pH | Temperature (°C) | Half-life | Reference(s) |

| This compound | 13 | Ambient | 2.3 minutes | [6] |

| This compound | 8.5 | 25 | 48% degradation in 60 min (catalyzed) | [5] |

| Methyl Parathion | 5 | 25 | 68 days | [15] |

| Methyl Parathion | 7 | 25 | 40 days | [15] |

| Methyl Parathion | 9 | 25 | 33 days | [15] |

| Methyl Parathion | 6.1 | 22 | 46 days | [3] |

| Methyl Parathion | 7.3 (River Water) | 22 | 23 days | [3] |

| Methyl Parathion | 8.1 (Seawater) | 22 | 30 days | [3] |

Table 2: Photolysis Data for Methyl Parathion

| Medium | Conditions | Half-life | Quantum Yield (Φ) | Reference(s) |

| Natural Water | Summer | 8 days | - | [1][9] |

| Natural Water | Winter | 38 days | - | [1][9] |

| Groundwater | - | 3 days | - | [1][9] |

| River Water | - | 4 days | - | [1][9] |

| Thin Films | 254 nm | - | 0.024 ± 0.007 | [2] |

| Thin Films | 313 nm | - | 0.012 ± 0.005 | [2] |

| Sprayed Films (UV) | - | ~40 hours | - | [3] |

Table 3: Biodegradation of this compound and Methyl Parathion by Microorganisms

| Microorganism | Compound | Degradation Rate | Conditions | Reference(s) |

| Penicillium nalgiovense | This compound | ~80% in 30 days | pH 5, 30°C | [12] |

| Fusarium sp. | This compound | ~60% in 30 days | pH 5, 30°C | [12] |

| Aspergillus niger | This compound | ~40% in 30 days | pH 2, 30°C | [12] |

| Klebsiella variicola (P9) | Methyl Parathion | 100% in 7 days | 50 mg/L, LB medium | |

| Engineered E. coli | Methyl Parathion | 100% in 2 hours | 1 mM | [15] |

| Aerobic Soil | Methyl Parathion | Half-life of 64 days | - | [1][8] |

| Anaerobic Soil | Methyl Parathion | Half-life of 7 days | - | [1][8] |

Experimental Protocols

Detailed methodologies are essential for reproducible research in the environmental fate of this compound. Below are outlines of key experimental protocols.

Hydrolysis Study Protocol

-

Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., 4, 7, 9, 11). Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) and spike it into the buffer solutions to a final desired concentration.

-

Incubation: Incubate the solutions in constant-temperature water baths or incubators, protected from light to prevent photolysis.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Sample Preparation: Quench the hydrolysis reaction by adding a suitable agent (e.g., acid) and extract the this compound and its degradation products using an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of this compound and its hydrolysis products.[4]

-

Data Analysis: Determine the rate constants and half-lives of hydrolysis by plotting the concentration of this compound versus time.

Photolysis Study Protocol

-

Solution Preparation: Prepare aqueous solutions of this compound of known concentration.

-

Irradiation: Irradiate the solutions using a light source that simulates sunlight (e.g., a xenon arc lamp) or at specific wavelengths using a monochromator. Control the temperature of the solution.

-

Actinometry: Use a chemical actinometer to measure the light intensity.

-

Sampling and Analysis: At various time points, take samples and analyze for the concentration of this compound using HPLC or GC-MS.

-

Quantum Yield Calculation: Calculate the photodegradation quantum yield using the rate of degradation, the light intensity, and the molar absorption coefficient of this compound at the irradiation wavelength.[2]

Biodegradation Study Protocol (Soil)

-

Soil Collection and Characterization: Collect soil samples from a relevant site and characterize their physicochemical properties (pH, organic matter content, texture).

-

Spiking: Spike the soil samples with a known concentration of this compound.

-

Incubation: Incubate the spiked soil samples under controlled conditions of temperature and moisture. For aerobic studies, ensure adequate aeration. For anaerobic studies, create an oxygen-free environment.

-

Extraction: At different time intervals, extract this compound and its metabolites from the soil using an appropriate solvent extraction method (e.g., QuEChERS).

-

Analysis: Analyze the extracts by GC-MS or LC-MS/MS to identify and quantify the parent compound and its degradation products.

-

Data Analysis: Determine the dissipation rate and half-life of this compound in the soil.

Visualizations

Degradation Pathways and Experimental Workflows

References

- 1. mdpi.com [mdpi.com]

- 2. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methyl Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Metabolic Engineering of Escherichia coli for Methyl Parathion Degradation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]